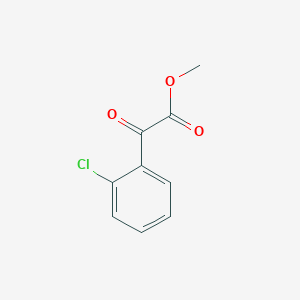

Methyl 2-(2-chlorophenyl)-2-oxoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVVPXXXQOJCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292329 | |

| Record name | Methyl 2-chloro-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34966-49-9 | |

| Record name | Methyl 2-chloro-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34966-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(2-chlorophenyl)-2-oxoacetate (CAS: 34966-49-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(2-chlorophenyl)-2-oxoacetate, a key organic building block and a notable impurity in the synthesis of the antiplatelet drug, Clopidogrel. This document details its physicochemical properties, synthesis, and analytical data, offering valuable insights for professionals in chemical research and pharmaceutical development.

Chemical Identity and Properties

This compound is an alpha-keto ester characterized by a 2-chlorophenyl substituent. Its chemical structure and properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 34966-49-9 | [1][2] |

| Molecular Formula | C₉H₇ClO₃ | [1] |

| Molecular Weight | 198.61 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl (2-chlorophenyl)(oxo)acetate, methyl o-chlorobenzoylformate, Clopidogrel Impurity 88 | [1] |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥97% | [3] |

| Storage Temperature | Room temperature | [2] |

| Flash Point | 126.5 ± 21.6 °C | [2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 198.0083718 | [1] |

| Topological Polar Surface Area | 43.4 Ų | [1] |

Synthesis and Experimental Protocols

Experimental Protocol: Adapted Synthesis of this compound

This protocol is adapted from the synthesis of Methyl 2-(4-chlorophenyl)-2-oxoacetate.[4]

Materials:

-

2-Chlorotoluene (as a precursor to 2-chlorobenzoyl chloride, if starting from the acid) or 2-chlorobenzoyl chloride

-

Oxalyl chloride

-

Methanol

-

Aluminum chloride (AlCl₃)

-

Chloroform or Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Heptane or Hexane

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine solution

Procedure:

-

Preparation of 2-chlorobenzoylformyl chloride (Acid Chloride Formation):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorobenzoic acid in an excess of thionyl chloride or oxalyl chloride with a catalytic amount of DMF.

-

Gently reflux the mixture until the evolution of gas ceases.

-

Remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure to obtain crude 2-chlorobenzoyl chloride.

-

-

Friedel-Crafts Acylation:

-

In a separate flask, prepare a suspension of anhydrous aluminum chloride in a dry chlorinated solvent like chloroform or dichloromethane at 0°C.

-

Slowly add methyl oxalyl chloride to the stirred suspension.

-

After stirring for a short period, slowly add 2-chlorotoluene (or a suitable ortho-chlorinated benzene derivative) to the reaction mixture while maintaining the temperature at 0°C.

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a beaker containing ice and water to quench the reaction.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and heptane/hexane as the eluent.

-

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not explicitly available in the searched literature. However, based on the known spectra of analogous compounds, the expected spectral characteristics can be inferred.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.8 ppm), Methyl protons (singlet, ~3.9 ppm). |

| ¹³C NMR | Carbonyl carbons (~160-190 ppm), Aromatic carbons (~125-140 ppm), Methyl carbon (~53 ppm). |

| IR (Infrared) | C=O stretching (ester and ketone, ~1680-1750 cm⁻¹), C-O stretching (~1100-1300 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), Aromatic C-H stretching (~3000-3100 cm⁻¹). |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z 198 (for ³⁵Cl) and 200 (for ³⁷Cl). Fragmentation patterns would likely show loss of the methoxy group (-OCH₃) and the carbonyl group (-CO). |

Applications in Research and Drug Development

The primary documented relevance of this compound is as a key intermediate and a known impurity in the synthesis of the widely used antiplatelet drug, Clopidogrel.[1] Its presence as an impurity necessitates its synthesis as a reference standard for analytical method development and validation in the quality control of Clopidogrel active pharmaceutical ingredient (API) and formulated products.

Logical Relationship to Clopidogrel:

Caption: Role as an intermediate and impurity in Clopidogrel synthesis.

Safety Information

This compound is classified as harmful and requires careful handling in a laboratory setting.

Table 4: GHS Hazard Information

| Pictogram | GHS07 (Harmful) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501 |

Source:[2]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate, particularly in the pharmaceutical industry due to its role in the synthesis of Clopidogrel. This guide provides essential technical information to support its synthesis, analysis, and safe handling in a research and development environment. Further investigation into its potential applications in other areas of organic synthesis may be a subject of future research.

References

An In-depth Technical Guide to the Physical Properties of Methyl 2-(2-chlorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 2-(2-chlorophenyl)-2-oxoacetate. The information is compiled from various chemical databases and suppliers, offering a valuable resource for those utilizing this compound in research and development.

Core Physical and Chemical Data

This compound is a chemical compound with the molecular formula C₉H₇ClO₃.[1] It is also known by other names, including methyl (2-chlorophenyl)(oxo)acetate and methyl o-chlorobenzoylformate.[1] This compound is classified as an ester and a ketone.

The following table summarizes the key quantitative data available for this compound. It is important to note that while some data is experimentally derived, other values are based on computational models and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO₃ | PubChem[1] |

| Molecular Weight | 198.60 g/mol | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich |

| Purity | ≥97% - 98% | Multiple Suppliers[2] |

| Flash Point | 126.5 ± 21.6 °C | Sigma-Aldrich |

| Boiling Point | 292.2 ± 23.0 °C (Predicted) | ChemicalBook (for 3-chloro isomer)[3] |

| Density | 1.298 ± 0.06 g/cm³ (Predicted) | ChemicalBook (for 3-chloro isomer)[3] |

| XLogP3 (Computed) | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[1] |

| Rotatable Bond Count (Computed) | 3 | PubChem[1] |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

Experimental Protocols

Determination of Boiling Point: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point. For high-boiling liquids, vacuum distillation may be employed to lower the boiling point and prevent decomposition.

Determination of Density: The density of a liquid can be determined using a pycnometer or a hydrometer. A pycnometer is a flask with a specific volume that is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by its volume. A hydrometer is a calibrated instrument that is floated in the liquid, and the density is read from the scale at the point where the liquid surface meets the stem.

Determination of Solubility: The solubility of a compound in various solvents is determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and then the concentration of the dissolved solute is measured, often by techniques like spectroscopy or chromatography. This process can be repeated with different solvents to establish a solubility profile. While specific solubility data for this compound is not published, related compounds like Methyl 2-oxoacetate are soluble in water and most organic solvents.[4]

Synthesis and Purification Workflow

While a specific, detailed synthesis protocol for this compound is not published, a general method for the synthesis of related aryl glyoxylic esters involves the Friedel-Crafts acylation of an aromatic compound with methyl oxalyl chloride. The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of a compound like this compound.

Caption: Generalized workflow for the synthesis and purification of this compound.

References

Methyl 2-(2-chlorophenyl)-2-oxoacetate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Methyl 2-(2-chlorophenyl)-2-oxoacetate, a chemical compound of interest in various research and development applications. The guide covers its fundamental molecular properties, structural illustration, and a representative experimental workflow for its analysis.

Core Compound Properties

This compound is an organic compound with the IUPAC name this compound.[1] It is also known by synonyms such as Methyl (2-chlorophenyl)(oxo)acetate and methyl o-chlorobenzoylformate.[1] The compound is identified by the CAS Number 34966-49-9.[1][2][3]

Below is a summary of its key quantitative data:

| Property | Value | Source |

| Molecular Formula | C9H7ClO3 | [1][2] |

| Molecular Weight | 198.60 g/mol | [1][2] |

| Alternate Molecular Weight | 198.61 g/mol | [3][4] |

| Purity | Typically ≥95-98% | [3][4] |

| InChI | 1S/C9H7ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3 | [1][3] |

| InChIKey | XWVVPXXXQOJCJV-UHFFFAOYSA-N | [1][3] |

| SMILES | COC(=O)C(=O)C1=CC=CC=C1Cl | [1] |

Molecular Structure and Logical Relationships

The molecular structure of this compound consists of a central keto-ester functional group attached to a 2-chlorophenyl ring. The relationship between these components determines the chemical reactivity and properties of the molecule.

Caption: Logical relationship of functional groups in this compound.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound were not detailed in the provided search results, a general procedure can be inferred from the synthesis of a closely related compound, methyl 2-(4-chlorophenyl)-2-oxoacetate.[5] The following represents a plausible methodology for synthesis and subsequent analysis.

3.1. Representative Synthesis Protocol (Friedel-Crafts Acylation)

A common method for synthesizing aryl ketoesters is the Friedel-Crafts acylation.

-

Step 1: Reaction Setup

-

A suspension of a Lewis acid catalyst (e.g., aluminium chloride) is prepared in a suitable solvent (e.g., chloroform) and cooled to 0 °C in an ice bath.

-

-

Step 2: Addition of Acylating Agent

-

Methyl oxalyl chloride is added dropwise to the cooled suspension while stirring. The mixture is typically stirred for an additional hour at 0 °C.

-

-

Step 3: Addition of Aryl Substrate

-

2-chlorobenzene is then slowly added to the reaction mixture at 0 °C.

-

-

Step 4: Reaction Progression

-

The resulting mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 16 hours) to ensure the reaction goes to completion.

-

-

Step 5: Quenching and Extraction

-

The reaction is quenched by carefully pouring it into water. The product is then extracted into an organic solvent like dichloromethane.

-

The organic layer is washed with water, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed by evaporation.

-

-

Step 6: Purification

-

The crude product is purified using column chromatography on silica gel to yield the final product, this compound.

-

3.2. Analytical Workflow

The identity and purity of the synthesized compound would be confirmed through a series of analytical techniques.

Caption: A typical experimental workflow for the analysis of this compound.

This workflow ensures the final product meets the required specifications for research and development purposes, confirming its chemical structure and purity. Various analytical techniques such as NMR, HPLC, and LC-MS are standard for the characterization of such organic molecules.[2]

References

- 1. This compound | C9H7ClO3 | CID 11264086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 34966-49-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 34966-49-9 [sigmaaldrich.com]

- 4. This compound 95% | CAS: 34966-49-9 | AChemBlock [achemblock.com]

- 5. methyl 2-(4-chlorophenyl)-2-oxoacetate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Structure Elucidation of Methyl o-Chlorobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the methodologies and data integral to the structural elucidation of methyl o-chlorobenzoylformate (CAS No: 34966-49-9).[1][2][3] This α-keto ester is a valuable building block in organic synthesis. Its precise structural confirmation is paramount for its application in research and development. This guide details the synthesis, spectroscopic analysis, and data interpretation required to unequivocally confirm its chemical structure. All quantitative data are presented in standardized tables, and key processes are visualized using logical diagrams.

Introduction

Methyl o-chlorobenzoylformate, systematically named methyl 2-(2-chlorophenyl)-2-oxoacetate, belongs to the class of α-keto esters.[1][2] Its structure features a benzene ring substituted with a chlorine atom at the ortho position and an adjacent methyl keto-ester group. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Accurate structural elucidation is the cornerstone of its reliable use, ensuring predictability in reaction pathways and the desired constitution of final products. This guide outlines the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to achieve this.

Synthesis Pathway

The synthesis of methyl o-chlorobenzoylformate can be achieved through several routes. A common and effective method is the esterification of 2-(2-chlorophenyl)-2-oxoacetic acid. This precursor acid can be synthesized from o-chlorobenzaldehyde or o-chlorobenzoyl chloride. An alternative pathway involves a Friedel-Crafts acylation reaction. For instance, a related compound, methyl 2-(4-chlorophenyl)-2-oxoacetate, is synthesized by the reaction of chlorobenzene with methyl oxalyl chloride in the presence of aluminum chloride.[4]

A plausible synthetic route starting from o-chlorobenzoyl chloride is depicted below. This involves reaction with a cyanide source to form the corresponding acyl cyanide, followed by hydrolysis to the α-keto acid and subsequent esterification with methanol.

Structure Elucidation Workflow

The confirmation of the structure of methyl o-chlorobenzoylformate relies on a synergistic approach where different analytical techniques provide complementary pieces of information. The logical workflow begins with determining the molecular mass and formula, followed by the identification of functional groups, and finally, the precise mapping of the carbon-hydrogen framework.

Spectroscopic Data and Interpretation

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of the compound. For methyl o-chlorobenzoylformate (C₉H₇ClO₃), the expected molecular weight is 198.61 g/mol .[2] The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak, where the ratio of the M to M+2 peak intensities is approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 1: Key Mass Spectrometry Fragmentation Data

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula of Fragment | Significance |

|---|---|---|---|

| 198/200 | [M]⁺ | [C₉H₇ClO₃]⁺ | Molecular ion peak (with ³⁵Cl/³⁷Cl isotopes). |

| 167/169 | [M - OCH₃]⁺ | [C₈H₄ClO₂]⁺ | Loss of the methoxy radical. |

| 139/141 | [M - COOCH₃]⁺ | [C₇H₄ClO]⁺ | Loss of the carbomethoxy group, forming the o-chlorobenzoyl cation. |

| 111 | [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | Loss of CO from the o-chlorobenzoyl cation. |

| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ | Carbomethoxy cation. |

Note: The fragmentation pattern is predictive and based on common fragmentation pathways of α-keto esters and aromatic compounds.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of an α-keto ester is characterized by two distinct carbonyl (C=O) stretching absorptions.[8]

Table 2: Infrared Spectroscopy Peak Assignments

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~2960 | C-H Stretch | Methyl (CH₃) |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1690 | C=O Stretch | Ketone Carbonyl |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1250 - 1100 | C-O Stretch | Ester |

| ~750 | C-Cl Stretch | Aryl Chloride |

The ketone carbonyl absorption appears at a lower wavenumber (~1690 cm⁻¹) compared to a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[9] The ester carbonyl absorbs at a typical frequency around 1740 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum shows signals for the aromatic protons and the methyl protons. The ortho-substitution pattern on the benzene ring results in a complex multiplet for the four aromatic protons. The methyl group of the ester gives a sharp singlet.

Table 3: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.4 - 7.8 | Multiplet (m) | 4H | Aromatic protons (C₆H₄) |

| ~3.9 | Singlet (s) | 3H | Methyl protons (OCH₃) |

Note: Specific chemical shifts and coupling constants for the aromatic region can be complex and require higher-order analysis for precise assignment.[11][12]

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the number of unique carbon atoms and their chemical environment.

Table 4: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~185 | Ketone Carbonyl (C=O) |

| ~164 | Ester Carbonyl (C=O) |

| ~135 - 127 | Aromatic Carbons (C₆H₄) |

| ~53 | Methyl Carbon (OCH₃) |

Note: Carbonyl carbons in conjugated systems typically appear in the 190-200 δ region.[9] The specific shifts for the six aromatic carbons will vary based on their position relative to the substituents.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of methyl o-chlorobenzoylformate in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Acquisition Mode: Full scan.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Apply a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean KBr/NaCl plates should be collected prior to the sample scan.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.[11][13]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Conclusion

The structural elucidation of methyl o-chlorobenzoylformate is systematically achieved through the combined application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. MS confirms the molecular formula and the presence of chlorine. IR spectroscopy identifies the key α-keto ester functional groups. Finally, ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeleton, confirming the ortho-substitution pattern and the connectivity of the methyl ester group. The collective data from these techniques provide unambiguous evidence for the assigned structure, ensuring its proper use in scientific research and development.

References

- 1. This compound 95% | CAS: 34966-49-9 | AChemBlock [achemblock.com]

- 2. This compound | 34966-49-9 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. methyl 2-(4-chlorophenyl)-2-oxoacetate synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

Spectroscopic Analysis of Methyl (2-chlorophenyl)(oxo)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl (2-chlorophenyl)(oxo)acetate. Due to the limited availability of published experimental spectral data for this specific compound in readily accessible databases, this document focuses on presenting the known properties and detailed, standardized protocols for acquiring the necessary spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO₃ | PubChem[1] |

| Molecular Weight | 198.60 g/mol | PubChem[1] |

| Physical Description | Liquid | Sigma-Aldrich |

| CAS Number | 34966-49-9 | PubChem[1] |

Experimental Protocols

The following sections detail the standardized methodologies for obtaining NMR, IR, and MS spectra for a small organic molecule such as Methyl (2-chlorophenyl)(oxo)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-20 mg of Methyl (2-chlorophenyl)(oxo)acetate in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample is typically required. Dissolve 20-100 mg of Methyl (2-chlorophenyl)(oxo)acetate in 0.6-0.7 mL of a deuterated solvent in an NMR tube.

-

Data Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A greater number of scans (typically several hundred to thousands) is necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and baseline correction.

-

Calibrate the spectrum using the solvent's carbon signal as a secondary reference (e.g., CDCl₃ at δ 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Protocol (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of liquid Methyl (2-chlorophenyl)(oxo)acetate directly onto the ATR crystal.

-

Data Acquisition:

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Protocol (Electron Ionization - EI):

-

Sample Preparation: Prepare a dilute solution of Methyl (2-chlorophenyl)(oxo)acetate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Sample Introduction: Inject the solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺), and the fragmentation pattern provides structural information.

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

This guide provides the foundational protocols and a logical workflow for the complete spectroscopic characterization of Methyl (2-chlorophenyl)(oxo)acetate. Researchers can utilize these methodologies to generate the necessary data for structural verification and further studies in their respective fields.

References

In-Depth Technical Guide: Methyl 2-(2-chlorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(2-chlorophenyl)-2-oxoacetate, a key chemical intermediate in the synthesis of the antiplatelet drug, clopidogrel. This document details its chemical and physical properties, commercial suppliers, a detailed synthesis protocol, and its crucial role in the development of antithrombotic therapies.

Chemical and Physical Properties

This compound, with the CAS number 34966-49-9, is a crucial organic compound in pharmaceutical synthesis.[1] Its molecular formula is C₉H₇ClO₃, and it has a molecular weight of approximately 198.60 g/mol .[2] This compound typically presents as a liquid.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 34966-49-9 | [1][2] |

| Molecular Formula | C₉H₇ClO₃ | [2] |

| Molecular Weight | 198.60 g/mol | [2] |

| Physical Form | Liquid | [1] |

| Flash Point | 126.5 ± 21.6 °C | [1] |

| Purity (Typical) | ≥97% - 98% | [1][3] |

| Storage Temperature | Room Temperature | [1] |

Commercial Suppliers

This compound is available from several commercial chemical suppliers. Researchers and drug development professionals can source this intermediate from the following reputable vendors.

Table 2: Commercial Suppliers

| Supplier | Purity | Notes |

| Sigma-Aldrich | 98% | Available under the ChemScene LLC (Preferred Partner) brand.[1] |

| BLDpharm | - | - |

| Guidechem | 98% | Available from various listed suppliers. |

| Chemicea Pharma | - | Available via custom synthesis. |

| VWR | min 97% | -[3] |

Synthesis of this compound

The synthesis of this compound is a critical step in the production of clopidogrel.[4] While specific, detailed protocols are often proprietary, a common and effective method is the Friedel-Crafts acylation of chlorobenzene.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a plausible method for the synthesis of this compound based on the well-established Friedel-Crafts acylation reaction.

Materials:

-

Chlorobenzene

-

Methyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the mixture in an ice bath with stirring.

-

Acyl Chloride Addition: Slowly add methyl oxalyl chloride to the cooled suspension via an addition funnel. Maintain the temperature below 5°C during the addition.

-

Aromatic Substrate Addition: After the addition of methyl oxalyl chloride is complete, slowly add chlorobenzene to the reaction mixture, again ensuring the temperature remains below 5°C.

-

Reaction: Allow the reaction to stir at 0-5°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Data

Comprehensive analytical data is essential for confirming the identity and purity of this compound. Below are the expected spectral characteristics.

Table 3: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.8 ppm), Methyl protons (singlet, ~3.9 ppm). |

| ¹³C NMR | Carbonyl carbons (~160-190 ppm), Aromatic carbons (~125-135 ppm), Methyl carbon (~53 ppm). |

| Mass Spec (EI) | Molecular ion peak (m/z ~198/200 due to ³⁵Cl/³⁷Cl isotopes). Common fragments would include loss of the methoxy group (-OCH₃, m/z ~31) and the carbonyl group (-CO, m/z ~28). |

| Infrared (IR) | Strong C=O stretching vibrations for the ketone and ester (~1680-1750 cm⁻¹), C-O stretching (~1000-1300 cm⁻¹), and aromatic C-H and C=C bands. An FTIR spectrum is available on PubChem.[2] |

Role in Drug Development: Clopidogrel Synthesis and Mechanism of Action

This compound is a pivotal intermediate in the multi-step synthesis of clopidogrel, a prodrug that requires in vivo metabolism to its active form. The active metabolite of clopidogrel is an irreversible inhibitor of the P2Y₁₂ subtype of ADP receptor on platelets.

Clopidogrel Synthesis Pathway

The synthesis of clopidogrel from this compound involves several key transformations, including reduction of the keto group to a hydroxyl group, followed by esterification and subsequent reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

P2Y₁₂ Receptor Signaling Pathway

The therapeutic effect of clopidogrel is achieved through the modulation of the P2Y₁₂ receptor signaling pathway, which plays a central role in platelet activation and aggregation.

Caption: P2Y₁₂ receptor signaling pathway and its inhibition by clopidogrel's active metabolite.

By irreversibly binding to the P2Y₁₂ receptor, the active metabolite of clopidogrel prevents ADP from binding and initiating the signaling cascade that leads to platelet activation and aggregation. This mechanism is fundamental to the antithrombotic effects of clopidogrel in preventing cardiovascular events.

References

Technical Guide: Safety and Handling of Methyl o-Chlorobenzoylformate

Executive Summary

This technical guide provides an in-depth overview of the potential hazards, safe handling procedures, and emergency protocols for methyl o-chlorobenzoylformate. Due to the absence of specific data, this document extrapolates information from its structural analogs. All quantitative data is presented in structured tables for clarity. Experimental protocols for the synthesis of a related compound are included to provide context for handling. Visual diagrams generated using Graphviz are provided to illustrate safe handling workflows.

Hazard Identification and Classification

Based on analogous compounds, methyl o-chlorobenzoylformate is anticipated to be a hazardous chemical. The primary hazards are expected to be related to its reactivity and potential for causing irritation or harm upon contact or inhalation.

GHS Hazard Classification (Anticipated)

The GHS classification for the analogous compound, methyl 4-chlorobenzoate, includes skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3).[1] The precursor, 2-chlorobenzoyl chloride, is classified as causing severe skin burns and eye damage.[2][3] Therefore, a cautious approach would be to assume methyl o-chlorobenzoylformate may possess similar or intermediate properties.

Anticipated GHS Pictograms:

-

GHS07: Harmful/Irritant

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of the analogous compound, methyl 2-chlorobenzoate. These values should be considered as estimates for methyl o-chlorobenzoylformate.

| Property | Value (for Methyl 2-chlorobenzoate) | Reference |

| CAS Number | 610-96-8 | [4][5] |

| Molecular Formula | C₈H₇ClO₂ | [5] |

| Molecular Weight | 170.59 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 86-88 °C / 2.5 mmHg | |

| Density | 1.191 g/mL at 25 °C | |

| Flash Point | 109.0 °C (228.2 °F) - closed cup | |

| Refractive Index | n20/D 1.536 |

Toxicological Information (Based on Analogs)

No specific toxicological data for methyl o-chlorobenzoylformate is available. The information below is for analogous compounds and should be used as a guide for assessing potential risks.

| Hazard | Description (Based on Analogs) | Reference |

| Acute Toxicity | For methyl benzoate (a related compound), it is harmful if swallowed. | [6] |

| Skin Corrosion/Irritation | 2-Chlorobenzoyl chloride causes severe skin burns.[2][3] Methyl 4-chlorobenzoate causes skin irritation.[1] | |

| Serious Eye Damage/Irritation | 2-Chlorobenzoyl chloride causes severe eye damage.[2][3] Methyl 4-chlorobenzoate causes serious eye irritation.[1] | |

| Respiratory Irritation | 2-Chlorobenzoyl chloride may cause corrosive injuries to the upper respiratory tract and lungs upon inhalation.[2][7] Methyl 4-chlorobenzoate may cause respiratory irritation.[1] |

Experimental Protocols: Synthesis of a Related Compound

The following is a summarized experimental protocol for the synthesis of methyl 2-chlorobenzoate, providing context for handling similar reagents and reaction conditions.

Synthesis of Methyl 2-chlorobenzoate

-

Reaction Setup: To a 500mL conical flask, add 100.0g of 2-chlorobenzoic acid, 300mL of methanol, and 10mL of concentrated sulfuric acid.

-

Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle boil with stirring for 8 hours.

-

Quenching: After cooling to room temperature, pour the reaction mixture into 400mL of water.

-

Extraction: Separate the organic layer.

-

Washing: Wash the organic layer twice with 40mL of water.

-

Drying: Dry the organic layer with anhydrous calcium chloride.

-

Purification: Purify the product by fractional distillation under reduced pressure.

Safe Handling and Storage

Given the anticipated hazards, stringent safety protocols must be followed when handling methyl o-chlorobenzoylformate.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[3]

-

Skin Protection: Wear impervious gloves and protective clothing.[3]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded, use a full-face respirator.

Handling Procedures

-

Avoid all personal contact, including inhalation.

-

Use in a well-ventilated area or a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, well-ventilated area.

-

Keep containers securely sealed when not in use.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and water.[4]

Emergency Procedures

First Aid Measures

-

If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.

-

If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.[3]

Spill and Leak Procedures

-

Evacuate personnel to a safe area.[8]

-

Wear appropriate personal protective equipment.[8]

-

Absorb the spill with inert material and collect for disposal.

-

Wash the spill area and prevent runoff into drains.

Visual Diagrams

The following diagrams illustrate key workflows for the safe handling of methyl o-chlorobenzoylformate.

References

- 1. echemi.com [echemi.com]

- 2. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2-Chlorobenzoyl chloride - Hazardous Agents | Haz-Map [haz-map.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide on the GHS Hazard Statements for Methyl 2-(2-chlorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements for Methyl 2-(2-chlorophenyl)-2-oxoacetate (CAS No: 34966-49-9). This information is critical for ensuring safe handling, storage, and use of this compound in a research and development setting.

GHS Hazard Identification

This compound is classified under GHS with the following hazard statements, indicating its potential risks to health.

Signal Word: Warning

GHS Pictogram:

-

GHS07: Exclamation Mark

GHS Hazard Statements

The following table summarizes the GHS hazard statements (H-statements) associated with this compound. These statements describe the nature of the hazards.

| Code | Hazard Statement | Hazard Class |

| H302 | Harmful if swallowed[1] | Acute toxicity, Oral (Category 4) |

| H315 | Causes skin irritation[1] | Skin corrosion/irritation (Category 2) |

| H319 | Causes serious eye irritation[1] | Serious eye damage/eye irritation (Category 2A) |

| H335 | May cause respiratory irritation[1] | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation |

GHS Precautionary Statements

The precautionary statements (P-statements) provide recommended measures to minimize or prevent adverse effects resulting from exposure to this compound.

| Code | Precautionary Statement | Category |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | Prevention |

| P264 | Wash hands thoroughly after handling.[1] | Prevention |

| P270 | Do not eat, drink or smoke when using this product. | Prevention |

| P271 | Use only outdoors or in a well-ventilated area.[1] | Prevention |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | Prevention |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] | Response |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | Response |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | Response |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | Response |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | Response |

| P330 | Rinse mouth. | Response |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | Response |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | Response |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] | Response |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] | Storage |

| P405 | Store locked up. | Storage |

| P501 | Dispose of contents/container to an approved waste disposal plant. | Disposal |

Experimental Protocols for Hazard Determination

The GHS hazard statements are derived from data obtained through standardized experimental protocols. While specific experimental data for this compound is not publicly available, the hazard classifications are based on internationally recognized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

-

Acute Oral Toxicity (H302): This is typically determined by studies such as OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD 425 (Acute Oral Toxicity: Up-and-Down Procedure). These studies involve administering the substance to animals (usually rats) to determine the dose at which adverse effects or mortality occur.

-

Skin Irritation (H315): The potential for skin irritation is assessed using methods like OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This involves applying the substance to the skin of an animal (typically a rabbit) and observing for signs of irritation, such as redness and swelling.

-

Eye Irritation (H319): OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) is the standard method for determining eye irritation potential. The substance is applied to the eye of an animal (again, typically a rabbit), and the eyes are examined for redness, swelling, and other signs of irritation.

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) (H335): This is often determined based on a combination of animal studies (e.g., OECD Test Guideline 403 for acute inhalation toxicity) and human experience, where signs of respiratory irritation are observed.

GHS Hazard Identification Workflow

The following diagram illustrates the general workflow for identifying and classifying chemical hazards according to the GHS.

Caption: Workflow for GHS Hazard Identification and Communication.

References

A Comprehensive Technical Guide to the Storage of Methyl 2-(2-chlorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the optimal storage conditions for Methyl 2-(2-chlorophenyl)-2-oxoacetate (CAS No. 34966-49-9), a key chemical intermediate in various synthetic pathways. Adherence to these guidelines is crucial for maintaining the compound's purity, stability, and ensuring laboratory safety. This document synthesizes publicly available data and chemical principles to provide a comprehensive overview for researchers and professionals in drug development.

Executive Summary of Storage Conditions

Proper storage of this compound is essential to prevent degradation and ensure the reliability of experimental results. The primary recommendation is to store the compound at room temperature in a cool, dry, and well-ventilated area . It should be kept in a tightly sealed, inert container, protected from moisture and light.

Physicochemical Properties and Safety Information

A summary of the key physical, chemical, and safety data for this compound is presented in the table below. This information is critical for safe handling and storage.

| Property | Value |

| Chemical Formula | C₉H₇ClO₃ |

| Molecular Weight | 198.61 g/mol [1] |

| Appearance | Liquid[1] |

| Purity | ≥98%[1] |

| Storage Temperature | Room Temperature[1] |

| Flash Point | 126.5 ± 21.6 °C[1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501[1] |

| Signal Word | Warning[1] |

Key Factors Influencing Stability and Storage

The stability of this compound is primarily influenced by its two main functional groups: the α-keto ester and the chlorinated phenyl ring. Understanding the reactivity of these groups is key to preventing degradation.

Hydrolytic Stability

The α-keto ester functionality is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[2] The presence of moisture can lead to the breakdown of the ester bond, yielding 2-(2-chlorophenyl)-2-oxoacetic acid and methanol. The ketone group at the alpha position makes the ester more electrophilic and thus more prone to nucleophilic attack by water.[2]

Recommendation: To mitigate hydrolytic degradation, it is imperative to store this compound in a dry environment . Containers should be tightly sealed to prevent the ingress of atmospheric moisture. The use of desiccants within a larger storage chamber is also advisable.

Photostability

Chlorinated aromatic compounds are known to be susceptible to photochemical degradation.[3][4] Exposure to ultraviolet (UV) light can induce cleavage of the carbon-chlorine bond, leading to the formation of radical species and subsequent degradation products.

Recommendation: To prevent photochemical degradation, this compound should be stored in amber or opaque containers that block UV light. Storage in a dark cabinet or a location shielded from direct sunlight is essential.

Thermal Stability

Recommendation: Store at room temperature , avoiding exposure to heat sources such as ovens, heating mantles, or direct sunlight.

Incompatible Materials

To prevent hazardous reactions and degradation of the product, avoid storing this compound with the following:

-

Strong Acids and Bases: These can catalyze the hydrolysis of the ester group.

-

Strong Oxidizing Agents: The aromatic ring and keto group could be susceptible to oxidation.

-

Strong Reducing Agents: The keto and ester groups can be reduced.

Recommendation: Store in a dedicated area for organic compounds, segregated from strong acids, bases, and oxidizing agents.

Experimental Protocols for Stability Assessment

While specific stability studies for this compound are not publicly available, the following are general methodologies that would be employed to assess its stability.

Hydrolytic Stability Testing

-

Objective: To determine the rate of hydrolysis at different pH values.

-

Methodology:

-

Prepare buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9).

-

Dissolve a known concentration of this compound in each buffer.

-

Maintain the solutions at a constant temperature (e.g., 25 °C and 40 °C).

-

At specified time intervals, withdraw aliquots from each solution.

-

Quench any reaction if necessary.

-

Analyze the concentration of the remaining parent compound and the formation of the degradation product (2-(2-chlorophenyl)-2-oxoacetic acid) using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the rate constants for hydrolysis at each pH and temperature.

-

Photostability Testing

-

Objective: To assess the degradation of the compound upon exposure to light.

-

Methodology:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Expose the solution to a controlled light source that mimics the UV and visible spectrum of sunlight (e.g., a xenon lamp in a photostability chamber).

-

Simultaneously, keep a control sample of the same solution in the dark at the same temperature.

-

At various time points, analyze both the exposed and control samples by HPLC to determine the extent of degradation.

-

Characterize any significant degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to elucidate the degradation pathway.

-

Visualized Workflow for Storage and Handling

The following diagram illustrates the logical workflow for the proper storage and handling of this compound.

Caption: Logical workflow for receiving, storing, handling, and monitoring this compound.

Conclusion

The stability of this compound is best maintained by storing it at room temperature in a tightly sealed, light-resistant container in a dry and well-ventilated area. Awareness of its susceptibility to hydrolysis and photochemical degradation, along with proper segregation from incompatible materials, is paramount for preserving its quality and ensuring safety in a research and development setting. While specific quantitative stability data is limited, understanding the chemical reactivity of its functional groups provides a solid foundation for its appropriate storage and handling.

References

Methodological & Application

synthesis of Methyl (R)-2-chloromandelate from methyl-2-chlorobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of Methyl (R)-2-chloromandelate, a key chiral intermediate in the production of the antiplatelet agent clopidogrel. Two primary methodologies are presented: a biocatalytic approach utilizing whole-cell catalysis and a chemical approach based on asymmetric reduction. These protocols are designed to offer researchers and drug development professionals a comprehensive guide to producing this valuable compound with high yield and enantiopurity. All quantitative data is summarized for comparative analysis, and detailed experimental procedures are provided.

Introduction

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Methyl (R)-2-chloromandelate is a critical building block for the synthesis of clopidogrel. The stereocenter in this molecule dictates the therapeutic efficacy of the final drug product. This application note details two effective methods for the asymmetric reduction of methyl-2-chlorobenzoylformate to yield the desired (R)-enantiomer of Methyl 2-chloromandelate. The biocatalytic method offers a green and highly selective route, while the chemical synthesis provides a more traditional yet effective alternative.

Data Presentation

The following table summarizes the key quantitative data from the two primary synthesis methodologies for Methyl (R)-2-chloromandelate.

| Parameter | Biocatalytic Method (Saccharomyces cerevisiae) | Chemical Method (Corey-Bakshi-Shibata Reduction) |

| Catalyst/Reagent | Whole cells of Saccharomyces cerevisiae | (R)-2-Methyl-CBS-oxazaborolidine / Borane dimethyl sulfide complex |

| Substrate Concentration | 17 g/L | Varies, typically 0.1-1.0 M |

| Reaction Time | 24-48 hours | 1-4 hours |

| Temperature | 25-30°C | -20°C to room temperature |

| Conversion | >99% | High, typically >95% |

| Isolated Yield | Typically high, though not always reported | Generally high, >90% |

| Enantiomeric Excess (ee) | 96.1%[1] | >95% |

Experimental Protocols

Protocol 1: Biocatalytic Synthesis using Saccharomyces cerevisiae

This protocol describes the whole-cell bioreduction of methyl-2-chlorobenzoylformate using commercially available baker's yeast (Saccharomyces cerevisiae).

Materials:

-

Methyl-2-chlorobenzoylformate

-

Saccharomyces cerevisiae (baker's yeast)

-

Glucose

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Phosphate buffer (0.1 M, pH 7.0)

Equipment:

-

Erlenmeyer flask

-

Orbital shaker

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the reaction mixture: In a 500 mL Erlenmeyer flask, dissolve 8.3 g of glucose in 100 mL of 0.1 M phosphate buffer (pH 7.0).

-

Yeast suspension: To the glucose solution, add 8 g of Saccharomyces cerevisiae and swirl to create a uniform suspension.

-

Substrate addition: Add 1.7 g of methyl-2-chlorobenzoylformate to the yeast suspension.

-

Incubation: Seal the flask with a cotton plug and place it in an orbital shaker at 30°C and 200 rpm for 48 hours.

-

Work-up: After the incubation period, centrifuge the reaction mixture to pellet the yeast cells.

-

Extraction: Decant the supernatant and extract it three times with 50 mL of ethyl acetate.

-

Washing and drying: Combine the organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The product can be further purified by column chromatography on silica gel.

Protocol 2: Chemical Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

This protocol details the asymmetric reduction of methyl-2-chlorobenzoylformate using the Corey-Bakshi-Shibata (CBS) catalyst.

Materials:

-

Methyl-2-chlorobenzoylformate

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane dimethyl sulfide complex (BH3·SMe2, 2 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction setup: To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of anhydrous THF.

-

Catalyst addition: Cool the flask to 0°C in an ice bath and add 1.0 mL of (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq).

-

Borane addition: Slowly add 2.5 mL of borane dimethyl sulfide complex (2 M in THF, 0.5 eq) to the flask while maintaining the temperature at 0°C. Stir the mixture for 10 minutes.

-

Substrate addition: In a separate flask, dissolve 2.0 g of methyl-2-chlorobenzoylformate in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Reaction monitoring: Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.

-

Quenching: Slowly add 5 mL of methanol to quench the excess borane.

-

Work-up: Add 20 mL of 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with 3 x 20 mL of ethyl acetate.

-

Washing and drying: Combine the organic layers and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield Methyl (R)-2-chloromandelate.

Visualizations

Caption: Experimental workflow for the synthesis of Methyl (R)-2-chloromandelate.

Caption: Logical relationship of the asymmetric reduction.

References

Application Notes and Protocols: Methyl 2-(2-chlorophenyl)-2-oxoacetate as a Key Intermediate in Clopidogrel Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of Methyl 2-(2-chlorophenyl)-2-oxoacetate, a crucial intermediate in the manufacturing of the antiplatelet drug, Clopidogrel. Detailed experimental protocols for the synthesis of this intermediate and its subsequent conversion to Clopidogrel are provided, along with a summary of reported yields and purities for key reaction steps.

Introduction to Clopidogrel and the Role of this compound

Clopidogrel, marketed under the trade name Plavix®, is an antiplatelet medication used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. It is a prodrug, and its active metabolite irreversibly inhibits the P2Y12 subtype of ADP receptor on platelets. The synthesis of Clopidogrel involves several key steps, with the formation of the chiral center being of critical importance. This compound serves as a pivotal precursor for introducing the 2-chlorophenyl moiety and the adjacent carbonyl group, which is subsequently converted to the amine functionality in the final drug substance.

The primary synthetic strategies discussed herein involve the preparation of this compound and its subsequent reductive amination with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to yield racemic Clopidogrel, which is then resolved to obtain the therapeutically active (S)-enantiomer.

Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with an appropriate acylating agent.

Synthetic Pathway Overview

Caption: Friedel-Crafts acylation for this compound synthesis.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of this compound via the Friedel-Crafts acylation of chlorobenzene with methyl oxalyl chloride.

Materials:

-

Chlorobenzene

-

Methyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.

-

Addition of Reactants: Prepare a solution of chlorobenzene (1.0 to 1.2 equivalents) and methyl oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution to the addition funnel.

-

Reaction: Add the chlorobenzene and methyl oxalyl chloride solution dropwise to the cooled aluminum chloride suspension over 30-60 minutes, maintaining the internal temperature below 5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M HCl with vigorous stirring to quench the reaction and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of Clopidogrel from this compound

The key step in the conversion of this compound to Clopidogrel is the reductive amination with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Synthetic Pathway Overview

Caption: Synthesis of (S)-Clopidogrel from the intermediate.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of racemic Clopidogrel via reductive amination.

Materials:

-

This compound

-

4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride

-

Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

-

Methanol or other suitable solvent

-

Triethylamine or other suitable base

-

Dichloromethane (DCM)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 equivalent) and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (1.0 to 1.2 equivalents) in methanol, add triethylamine (1.2 to 1.5 equivalents) to neutralize the hydrochloride salt.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 to 2.0 equivalents) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Dilute the residue with water and extract with dichloromethane.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude racemic Clopidogrel.

-

Purification and Resolution: The crude product can be purified by column chromatography. The racemic mixture is then resolved using a chiral acid, such as L-camphorsulfonic acid, to isolate the desired (S)-enantiomer.[1]

Data Presentation: Yields and Purity

The following tables summarize reported yields and purities for the key synthetic steps in the production of Clopidogrel.

Table 1: Synthesis of Clopidogrel Intermediates

| Intermediate | Starting Materials | Reaction Type | Solvent | Yield (%) | Purity (%) | Reference |

| (±) -(2-Chlorophenyl)-(6,7-dihydro)-4H -thieno (3, 2-c) pyrid-5- yl) acetamide | o-chlorobenzaldehyde, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, Sodium cyanide | Strecker Synthesis | Water | 92 | >98 | [1] |

| (+)-α-{(2-thien-2-yl)-ethyl amino}-α-(2-chloro phenyl) methyl acetate hydrochloride | Thiophene-2-ethanol, p-toluenesulfonyl chloride, (S)-(+)-amino-(2-chlorophenyl)-acetic acid methyl ester | Nucleophilic Substitution | Toluene | - | 99.9 | [1] |

Table 2: Synthesis and Resolution of Clopidogrel

| Product | Starting Materials | Reaction Type | Solvent | Yield (%) | Purity (%) | Reference |

| Racemic Clopidogrel bisulfate | (±) -(2-Chlorophenyl)-(6,7-dihydro)-4H -thieno (3, 2-c) pyrid-5- yl) acetamide | Esterification | Methanol | 67.2 | >98.7 | |

| (+)-Clopidogrel camphor sufonate | Racemic Clopidogrel bisulfate, L-(-)-camphor sulfonic acid monohydrate | Resolution | Acetone | 64.9 | 99.55 (chiral) | [1] |

| (+)-Clopidogrel bisulfate | (+)-Clopidogrel camphor sulfonate | Salt Formation | 2-Butanol | 56.9 | - | [1] |

Experimental Workflow Diagram

Caption: Overall experimental workflow for the synthesis of (S)-Clopidogrel.

References

Application Notes and Protocols for the Asymmetric Reduction of Ketoesters using Saccharomyces cerevisiae

Audience: Researchers, scientists, and drug development professionals.

Introduction

The asymmetric reduction of prochiral ketones and ketoesters to yield enantiomerically pure hydroxyesters is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Saccharomyces cerevisiae, commonly known as baker's yeast, has long been employed as a whole-cell biocatalyst for these reactions.[3] This biotransformation approach offers several advantages over traditional chemical methods, including mild reaction conditions (room temperature and atmospheric pressure), high enantioselectivity, and the use of an inexpensive, readily available, and environmentally benign catalyst.[2][4]

The reduction within the yeast cell is mediated by a variety of endogenous oxidoreductases, particularly aldo-keto reductases, which utilize the cofactor NADPH.[5][6][7] The regeneration of this expensive cofactor is conveniently achieved in situ through the yeast's own metabolic processes, typically by utilizing glucose or sucrose as a co-substrate.[4] While the use of wild-type baker's yeast is effective, challenges such as moderate yields and the presence of multiple reductases with competing stereoselectivities can arise.[8] Research has focused on overcoming these limitations through methods like cell immobilization, the use of non-conventional solvent systems, and genetic engineering of the yeast to enhance the expression of specific reductases.[4][8][9]

These application notes provide an overview of the methodology, quantitative data from various studies, and detailed protocols for performing the asymmetric reduction of ketoesters using Saccharomyces cerevisiae.

Data Presentation: Performance of S. cerevisiae in Asymmetric Reductions

The following tables summarize the results from various studies on the asymmetric reduction of different ketoesters under different reaction conditions.

Table 1: Asymmetric Reduction of Ethyl Acetoacetate in Various Solvent Systems

| Entry | Solvent System | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Water | >99 | >99 (S) | [4] |

| 2 | Petrol | Not specified | Not specified | [9] |

| 3 | Fluorous Medium (with glucose) | 100 | 95 (S) | [9] |

| 4 | [bmim]PF6 / Water (10:1) | Moderate | Moderate | [4] |

| 5 | Glycerol | >99 | >99 (S) | [4] |

Table 2: Asymmetric Reduction of Various β-Keto Esters in Light Petroleum [9]

| Substrate | Yeast ( g/mmol substrate) | Isolated Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

| Methyl acetoacetate | 1 | 57 | 98 | S |

| Ethyl acetoacetate | 1 | 64 | 99 | S |

| i-Propyl acetoacetate | 2 | 96 | 97 | S |

| n-Butyl acetoacetate | 3 | 89 | >99 | S |

| t-Butyl acetoacetate | 11 | 68 | 98 | S |

| s-Butyl acetoacetate | 4 | 89 | 97 | S |

| Benzyl acetoacetate | 5 | 72 | 94 | S |

Reaction conditions: 1 mmol substrate, 0.8 ml water, 50 ml light petroleum, room temperature, 24h.

Table 3: Asymmetric Reduction of Aromatic β-Keto Esters in Aqueous Buffer [10]

| Entry | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Time (h) |

| 1 | Ethyl benzoylacetate | 59.4 | 90 | 240 |

| 2 | Ethyl 3-oxo-3-(p-tolyl)propanoate | 90 | - | 73 |

| 3 | Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | 93 | - | 72 |

| 4 | Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | 40 | - | 96 |

| 5 | Ethyl 3-(4-bromophenyl)-3-oxopropanoate | 59 | - | 72 |

| 6 | Ethyl acetoacetate | 95 | 90 | 72 |